molecular formula C11H12N2O3 B1309298 2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde CAS No. 113259-80-6

2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde

Cat. No.: B1309298
CAS No.: 113259-80-6
M. Wt: 220.22 g/mol
InChI Key: RBTIGMLMWOERDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde is a chemical compound that belongs to the class of nitrobenzaldehydes. It is characterized by the presence of a nitro group (-NO2) and a pyrrolidine ring attached to a benzaldehyde core. This compound is a yellow crystalline solid and is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with pyrrolidine. The reaction is carried out in the presence of a base such as sodium hydrogenocarbonate in an ethanol solvent. The reaction conditions include stirring the mixture at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed

    Reduction: 2-Amino-5-(pyrrolidin-1-yl)benzaldehyde.

    Oxidation: 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyrrolidine ring enhances the compound’s binding affinity to specific proteins and enzymes, influencing their activity and function. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-2-(piperidin-1-yl)benzaldehyde: Similar structure with a piperidine ring instead of a pyrrolidine ring.

    3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde: Similar structure with the nitro group in a different position.

    2-Chloro-6-(pyrrolidin-1-yl)benzaldehyde: Similar structure with a chloro group instead of a nitro group.

Uniqueness

2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde is unique due to the specific positioning of the nitro and pyrrolidine groups on the benzaldehyde core. This unique arrangement imparts distinct chemical reactivity and biological activity, making it valuable for specific research applications and potential therapeutic uses .

Properties

IUPAC Name

2-nitro-5-pyrrolidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-8-9-7-10(12-5-1-2-6-12)3-4-11(9)13(15)16/h3-4,7-8H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTIGMLMWOERDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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